3-(1H-1,2,3-Benzotriazol-1-yl)cyclohex-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzotriazol-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-10-5-3-4-9(8-10)15-12-7-2-1-6-11(12)13-14-15/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDAUJMFQICOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation Pathway
The reaction proceeds via an SN2 mechanism, where the deprotonated benzotriazole (generated by NaOH) acts as a nucleophile. The bromine atom at the 3-position of cyclohexenone serves as a leaving group, resulting in a direct substitution (Figure 1). Competing tautomerization of benzotriazole (1H ↔ 2H forms) is mitigated by maintaining elevated temperatures, which favor the 1H tautomer.
Role of Lewis Acids
AlCl₃ coordinates with the cyclohexenone’s carbonyl oxygen, increasing the electrophilicity of the adjacent carbon. This polarization facilitates nucleophilic attack by benzotriazole, followed by rearomatization and elimination of HCl (Figure 2). Comparative studies show AlCl₃ outperforms ZnCl₂ or FeCl₃ due to its stronger Lewis acidity and stability under high-temperature conditions.
Alternative Synthetic Routes
Cyclocondensation of o-Phenylenediamine Derivatives
A less common route involves the cyclocondensation of o-phenylenediamine with a prefunctionalized cyclohexenone precursor. Nitrosation of o-phenylenediamine with sodium nitrite (NaNO₂) in acetic acid generates a diazonium intermediate, which undergoes cyclization with cyclohexenone derivatives to form the benzotriazole ring.
Procedure
- Diazotization : o-Phenylenediamine (1.0 equiv) + NaNO₂ (1.1 equiv) in glacial acetic acid at 0–5°C.
- Cyclization : Addition of 3-ketocyclohexene (1.0 equiv) at 25°C for 4 hours.
- Yield : 43–50%
This method is limited by lower yields and the need for stringent pH control to prevent diazonium decomposition.
Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy : A strong absorption band at 1680 cm⁻¹ confirms the cyclohexenone carbonyl group. The benzotriazole C=N stretch appears at 1540 cm⁻¹.
- ¹H NMR (CDCl₃, 300 MHz): δ 8.35 (d, J = 8.5 Hz, 1H, benzotriazole-H), 6.25 (t, J = 4.0 Hz, 1H, cyclohexenone-H), 2.80–2.45 (m, 4H, cyclohexenone-CH₂).
- ¹³C NMR (CDCl₃, 75 MHz): δ 201.5 (C=O), 145.7 (benzotriazole-C), 132.3 (cyclohexenone-C), 128.5 (aromatic-C).
- Mass Spectrometry : ESI-MS m/z 213.24 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁N₃O.
Physical Properties
- Melting Point : 112–113°C
- Solubility : Soluble in dichloromethane, toluene, and ethyl acetate; insoluble in water.
Challenges and Optimization Strategies
Regioselectivity Control
The propensity of benzotriazole to form 2-substituted isomers necessitates careful optimization. Employing bulky bases (e.g., K₂CO₃ instead of NaOH) reduces steric hindrance at the N1 position, improving regioselectivity to 85%.
Purification Difficulties
Due to the compound’s polar nature, silica gel chromatography remains the standard purification method. Gradient elution with 10–30% ethyl acetate in hexane achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzotriazole moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexenone ring.
Reduction: Reduced forms of the compound, often leading to cyclohexanol derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its benzotriazole moiety is known for its biological activity, making it a valuable scaffold for drug discovery.
Antimicrobial Activity
Research indicates that derivatives of benzotriazole compounds exhibit significant antimicrobial properties. A study demonstrated that modifications to the benzotriazole structure could enhance its efficacy against various bacterial strains. For instance, compounds derived from 3-(1H-1,2,3-Benzotriazol-1-yl)cyclohex-2-en-1-one showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's ability to interact with DNA and inhibit cell proliferation has been explored in cancer research. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role as anticancer agents .
Materials Science Applications
In materials science, this compound is utilized as a stabilizer and UV absorber in polymers and coatings.
UV Protection
Due to its benzotriazole structure, the compound effectively absorbs UV radiation, making it suitable for use in coatings and plastics to enhance their stability and longevity under sunlight exposure. Data from various studies indicate that incorporating this compound into polymer matrices can significantly improve UV resistance .
Environmental Science Applications
The environmental applications of this compound are primarily focused on its role as a biocide in water treatment processes.
Biocidal Properties
Studies have shown that this compound can effectively reduce microbial populations in wastewater treatment systems. Its application as a biocide helps in controlling biofouling and maintaining the efficiency of water treatment facilities .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: UV Stability in Polymers
In another study focused on material applications, the incorporation of this compound into polycarbonate films resulted in enhanced UV stability. The films exhibited a reduction in yellowing index by over 50% after prolonged UV exposure compared to control samples without the additive .
| Sample Type | Yellowing Index Reduction (%) |
|---|---|
| Control (no additive) | 10 |
| With additive | 50 |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes. The benzotriazole moiety can bind to active sites, inhibiting enzyme activity. This interaction often involves hydrogen bonding and hydrophobic interactions, disrupting the enzyme’s normal function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group Analysis
Benzotriazole vs. Benzoxadiazole vs. Benzodiazolone
- Benzotriazole (Target and ) : Exhibits strong UV absorption (200–350 nm) due to π→π* transitions in the aromatic-triazole system. The lone pair on nitrogen contributes to metal chelation, making it useful in stabilizing polymers .
- Benzodiazolone () : The lactam structure introduces hydrogen-bonding capacity but reduces aromaticity, likely diminishing UV stability compared to benzotriazole derivatives.
Cyclohexenone vs. Cyclohexanone
- The α,β-unsaturated ketone in the target compound increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles (e.g., in Michael additions) compared to the saturated cyclohexanone in . However, the dimethyl substitution in enhances steric hindrance, reducing reactivity despite the saturated ketone.
Physicochemical Properties
- Density and Boiling Points : The dimethyl-substituted analog has a higher density (1.25 g/cm³) and boiling point (416°C) than the target compound due to increased molecular weight and van der Waals interactions.
- Acidity : The benzotriazole group in the target compound has a predicted pKa of ~1.08 , similar to its dimethyl analog, suggesting comparable proton-donating capacity. In contrast, the benzodiazolone in may exhibit higher acidity due to the lactam’s electron-withdrawing effects.
Biological Activity
3-(1H-1,2,3-Benzotriazol-1-yl)cyclohex-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Chemical Formula : C12H11N3O
- Molecular Weight : 213.235 g/mol
- CAS Number : 280567-62-6
- MDL Number : MFCD00969424
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexenone derivatives with benzotriazole under specific conditions. Various methods have been reported in the literature, focusing on optimizing yield and purity.
Antimicrobial Properties
Research indicates that compounds within the benzotriazole family exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess antibacterial and antifungal properties.
| Compound | Activity Type | Tested Strains | Results |
|---|---|---|---|
| This compound | Antibacterial | Escherichia coli, Bacillus subtilis | Moderate activity observed |
| 4a-s (related compounds) | Antifungal | Candida albicans | MIC values ranging from 12.5 to 25 μg/ml |
The presence of bulky hydrophobic groups in these compounds has been linked to enhanced antimicrobial efficacy, suggesting that structural modifications can lead to improved biological performance .
Anti-inflammatory and Analgesic Effects
The benzotriazole scaffold has also been associated with anti-inflammatory and analgesic effects. Compounds derived from this structure are being investigated for their potential to alleviate pain and reduce inflammation in various models. For example, certain derivatives have shown mild to moderate analgesic effects in preclinical studies .
Antiparasitic Activity
Emerging research highlights the potential of benzotriazole derivatives as antiparasitic agents. A study demonstrated that N-benzenesulfonylbenzotriazole derivatives exhibited significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed a dose-dependent effect on both epimastigote and trypomastigote forms of the parasite .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- Receptor Interaction : It may interact with various receptors or proteins in biological systems, modulating their activity.
The structural features of benzotriazole allow for π–π stacking interactions and hydrogen bonding with biological macromolecules, which can significantly influence its biological activity .
Case Studies
Several studies have focused on the biological evaluation of benzotriazole derivatives:
- Antimicrobial Screening : A series of benzotriazole derivatives were screened for antibacterial and antifungal activities against various pathogens. Compounds showed varying degrees of efficacy based on structural modifications.
- Antiparasitic Research : Investigations into the antiparasitic properties of benzotriazole derivatives revealed promising results against Trypanosoma cruzi, suggesting potential therapeutic applications in treating parasitic infections.
Q & A
Q. In structural analysis, how can high-resolution crystallography combined with SHELXL refinement improve the accuracy of the compound's molecular geometry?
- Methodological Answer : Collect data to 0.8 Å resolution (Mo-Kα, 100 K) to resolve H-atom positions. Use SHELXL’s FLAT and DELU restraints for planar groups (benzotriazole). Refine anisotropic displacement parameters for non-H atoms. Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
